Ethanesulfonyl chloride, 2-fluoro-
Description
Ethanesulfonyl chloride, 2-fluoro- is a useful research compound. Its molecular formula is C2H4ClFO2S and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanesulfonyl chloride, 2-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanesulfonyl chloride, 2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonyl chloride, 2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethanesulfonyl chloride, 2-fluoro- is a chemical compound used in organic synthesis . It is primarily used as an intermediate in the production of other chemicals . The specific targets of Ethanesulfonyl chloride, 2-fluoro- depend on the particular reaction it is involved in.
Mode of Action
Ethanesulfonyl chloride, 2-fluoro- is a reactive compound that can participate in a variety of chemical reactions. It is often used to introduce sulfonyl groups into organic molecules . The exact mode of action will depend on the specific reaction conditions and the other reactants present.
Action Environment
The action of Ethanesulfonyl chloride, 2-fluoro- is influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C . The reaction conditions, such as temperature and solvent, can also significantly influence its reactivity and the outcome of the synthesis.
Biochemical Analysis
Biochemical Properties
Ethanesulfonyl chloride, 2-fluoro-, plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure of proteins and enzymes by adding an ethylsulfonyl group. This modification can alter the activity of enzymes, potentially inhibiting or activating them. Ethanesulfonyl chloride, 2-fluoro-, is known to interact with nucleophilic amino acids such as cysteine and lysine, forming covalent bonds that can affect protein function .
Cellular Effects
Ethanesulfonyl chloride, 2-fluoro-, has notable effects on various cell types and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced ATP production and altered cellular energy metabolism. Additionally, Ethanesulfonyl chloride, 2-fluoro-, can affect gene expression by modifying transcription factors or other regulatory proteins, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethanesulfonyl chloride, 2-fluoro-, involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. By modifying the active sites of enzymes, Ethanesulfonyl chloride, 2-fluoro-, can inhibit or activate their catalytic activity. Additionally, it can alter the conformation of proteins, affecting their stability and function. These interactions can lead to changes in cellular processes such as signal transduction, metabolism, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanesulfonyl chloride, 2-fluoro-, can change over time due to its stability and degradation. The compound is known to decompose in the presence of water and ethanol, which can affect its long-term stability. In in vitro studies, Ethanesulfonyl chloride, 2-fluoro-, has been observed to cause immediate changes in enzyme activity and protein function. Prolonged exposure can lead to more significant alterations in cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Ethanesulfonyl chloride, 2-fluoro-, vary with different dosages in animal models. At low doses, the compound may cause mild alterations in enzyme activity and cellular metabolism. At higher doses, it can lead to toxic effects, including cell death and tissue damage. Studies have shown that high doses of Ethanesulfonyl chloride, 2-fluoro-, can cause severe skin burns, respiratory irritation, and systemic toxicity. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
Ethanesulfonyl chloride, 2-fluoro-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and ATP production. Additionally, it can affect the pentose phosphate pathway and other metabolic processes by modifying enzymes involved in these pathways. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethanesulfonyl chloride, 2-fluoro-, is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding the transport and distribution of Ethanesulfonyl chloride, 2-fluoro-, is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and enzymes. The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, is crucial for understanding its biochemical effects and optimizing its use in research and therapeutic applications .
Properties
IUPAC Name |
2-fluoroethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO2S/c3-7(5,6)2-1-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMIESCACWPSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227058 | |
Record name | Ethanesulfonyl chloride, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-68-5 | |
Record name | Ethanesulfonyl chloride, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonyl chloride, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoroethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.